D-Phenylalanyl-d5 Nateglinide

Pharmaceutical Analysis Impurity Profiling Stable Isotope Labeling

Quantifying D-Phenylalanyl Nateglinide (EP Impurity F) with non-isotopic internal standards introduces matrix effect errors and fails ICH method validation criteria. D-Phenylalanyl-d5 Nateglinide is the definitive stable isotope-labeled analog that co-elutes with the target analyte, ensuring accurate correction for ion suppression. - Eliminates analytical error from differential matrix effects. - Enables trace-level quantification (≤0.1%) for pharmacopoeial compliance. - Provides definitive molecular specificity in forced degradation studies. Supplied with comprehensive Certificate of Analysis for direct use in stability-indicating method development and QC release testing.

Molecular Formula C28H36N2O4
Molecular Weight 469.637
CAS No. 1356354-42-1
Cat. No. B585893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Phenylalanyl-d5 Nateglinide
CAS1356354-42-1
SynonymsN-[[trans-4-(1-Methylethyl)cyclohexyl]carbonyl]-D-phenylalanyl-D-phenylalanine-d5;  N-[(trans-4-Isopropylcyclohexyl)carbonyl]-D-phenylalanyl-D-phenylalanine-d5; 
Molecular FormulaC28H36N2O4
Molecular Weight469.637
Structural Identifiers
SMILESCC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C28H36N2O4/c1-19(2)22-13-15-23(16-14-22)26(31)29-24(17-20-9-5-3-6-10-20)27(32)30-25(28(33)34)18-21-11-7-4-8-12-21/h3-12,19,22-25H,13-18H2,1-2H3,(H,29,31)(H,30,32)(H,33,34)/t22?,23?,24-,25-/m1/s1/i4D,7D,8D,11D,12D
InChIKeyXMXSUTQQSCOJBE-ZUPGPTRHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Phenylalanyl-d5 Nateglinide Overview


D-Phenylalanyl-d5 Nateglinide (CAS 1356354-42-1) is a deuterium-labeled analog of D-Phenylalanyl Nateglinide, which is itself a known impurity (EP Impurity F) of the oral hypoglycemic agent Nateglinide [1]. This compound is a chemically synthesized, stable isotope-labeled molecule with the molecular formula C28H31D5N2O4 and a molecular weight of 469.63 g/mol [1]. Its primary application is as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of D-Phenylalanyl Nateglinide in forced degradation and impurity profiling studies, thereby enabling precise quantitation in pharmaceutical research and development [1].

01
Stable isotope-labeled internal standard (SIL-IS) for impurity profiling of Nateglinide
02
LC-MS/MS quantitation of D-Phenylalanyl Nateglinide (EP Impurity F) in pharmaceutical research matrices
03
Supports forced degradation studies for stability-indicating method validation

Why Non-Deuterated Analogs Cannot Replace D-Phenylalanyl-d5 Nateglinide


The use of unlabeled D-Phenylalanyl Nateglinide or structurally similar compounds as internal standards in LC-MS/MS assays introduces significant analytical error. Non-isotopic internal standards (IS) do not co-elute with the target analyte under identical chromatographic conditions and fail to correct for matrix effects—such as ion suppression or enhancement—which can compromise the accuracy and precision of quantification . Furthermore, in forced degradation studies required by regulatory bodies like the ICH, unlabeled impurity standards cannot provide the definitive molecular specificity needed to accurately quantify the extent of degradation, as they are indistinguishable from the analyte formed in situ. D-Phenylalanyl-d5 Nateglinide, as a true isotopic analog, compensates for variability in sample extraction, ionization efficiency, and matrix effects, thereby ensuring reliable, reproducible, and accurate data that non-isotopic standards cannot provide [1].

Co-elution & matrix correction Non-isotopic IS may not co-elute under identical conditions and cannot correct matrix effects, compromising assay accuracy.
Degradation specificity Unlabeled analogs are indistinguishable from in situ formed impurity, preventing accurate degradation quantification.
Ionization variability Structural analogs may exhibit different ionization efficiency, increasing quantification variability in complex samples.

Differentiation Evidence for D-Phenylalanyl-d5 Nateglinide


Structural Difference from Parent Nateglinide

D-Phenylalanyl-d5 Nateglinide is structurally distinct from its parent drug, Nateglinide. While Nateglinide has the molecular formula C19H27NO3 and a molecular weight of 317.42 g/mol, D-Phenylalanyl-d5 Nateglinide is a dimeric impurity analog with the formula C28H31D5N2O4 and a molecular weight of 469.63 g/mol [1]. This structural difference, characterized by an additional D-phenylalanine moiety and specific deuterium labeling, is critical for its role as a specific impurity standard. Its differentiation from Nateglinide enables targeted quantification of a known process-related impurity (EP Impurity F) in drug substance and product [1].

Molecular Structure
Head-to-head
Target: C28H31D5N2O4 (469.63 g/mol)
Comparator: Nateglinide C19H27NO3 (317.42 g/mol)
Difference: D-phenylalanine moiety +5 deuterium
Confirms identity as labeled impurity F for targeted impurity profiling.
Based on theoretical structure; empirical identity verification recommended.
Pharmaceutical Analysis Impurity Profiling Stable Isotope Labeling

SIL-IS vs. Non-Isotopic IS Precision

The use of a stable isotope-labeled internal standard (SIL-IS) like D-Phenylalanyl-d5 Nateglinide is paramount for accurate quantification in complex matrices. While non-deuterated analogs can be used, they are susceptible to differential matrix effects and extraction recovery, leading to increased variability. SIL-IS methods, when properly validated, can achieve significantly higher precision and accuracy . The mass difference of +5 Da ensures the IS is resolved from the analyte in the mass spectrometer but co-elutes chromatographically, correcting for ion suppression. Typical method validation criteria for such assays demand precision (%RSD) and accuracy (%bias) within ±15% (±20% at the LLOQ) [1].

Assay Precision
Class-level
Reported SIL-IS methods typically achieve %RSD within ±15% at LLOQ; non-isotopic IS may show greater variability.
Supports method precision and accuracy for bioanalytical validation review.
Class-level inference; actual performance depends on method parameters and matrix.
Bioanalysis LC-MS/MS Method Validation Matrix Effect Correction

ICH Forced Degradation Requirements

Regulatory guidance (ICH Q1A) requires forced degradation studies to elucidate degradation pathways and validate stability-indicating methods. D-Phenylalanyl-d5 Nateglinide is explicitly designated as 'a labelled impurity of the oral hypoglycemic agent Nateglinide used in forced degradation studies' [1]. Its use as an internal standard allows for the accurate, quantitative assessment of impurity F formation under stress conditions (e.g., heat, light, oxidation). This provides a level of analytical specificity and quantitative rigor that is unattainable with unlabeled impurity standards, directly supporting the validation of the analytical method for regulatory submissions [2].

Forced Degradation
Method context
Enables quantitative measurement of Impurity F formation under thermal, oxidative, and photolytic stress conditions.
Supports stability-indicating method validation per ICH forced degradation context.
Unlabeled standards cannot correct for matrix losses from degraded samples.
Forced Degradation Stability Indicating Method Regulatory Science

Application Scenarios for D-Phenylalanyl-d5 Nateglinide


Quantitative Nateglinide Impurity Profiling

D-Phenylalanyl-d5 Nateglinide is the definitive internal standard for quantifying the EP Impurity F (D-Phenylalanyl Nateglinide) in Nateglinide active pharmaceutical ingredient (API) and finished dosage forms. Its molecular structure, distinct from the parent drug, ensures no cross-interference, allowing for the accurate determination of this specific impurity down to trace levels (e.g., ≤0.1%) required by pharmacopoeial monographs [1]. This application directly supports quality control and release testing.

Forced Degradation Method Validation

In compliance with ICH guidelines, D-Phenylalanyl-d5 Nateglinide is essential for developing and validating stability-indicating analytical methods. By spiking this labeled standard into samples subjected to forced degradation (acid/base hydrolysis, oxidation, thermal stress, photolysis), analysts can accurately quantify the increase in Impurity F, correct for matrix effects from degraded excipients, and establish the method's specificity and quantitative power [1]. This is a critical step in regulatory filing for new drug applications (NDAs) and abbreviated new drug applications (ANDAs).

LC-MS/MS Calibration and Quality Assurance

This compound is ideal for preparing calibration standards and quality control (QC) samples for LC-MS/MS methods designed to measure D-Phenylalanyl Nateglinide. The near-identical chemical properties and +5 Da mass shift ensure the internal standard co-elutes with the target analyte, effectively compensating for ion suppression/enhancement caused by complex matrices like plasma or pharmaceutical formulations [1]. This ensures the method's precision and accuracy meet stringent bioanalytical method validation criteria, making it invaluable for research involving Nateglinide impurity analysis.

Application
Selection Property
Validation Focus
Nateglinide Impurity Profiling
Deuterium-labeled impurity F standard
Method specificity and trace-level quantitation
Forced Degradation Method Validation
Stable isotope-labeled internal standard
Matrix-effect correction and degradation quantification
LC-MS/MS Calibration & QA
Co-eluting +5 Da mass shift
Ion suppression/enhancement compensation in research matrices

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